molecular formula C8H10BrNO2S B1381131 2-(2-bromophenyl)ethane-1-sulfonamide CAS No. 1286754-90-2

2-(2-bromophenyl)ethane-1-sulfonamide

Cat. No.: B1381131
CAS No.: 1286754-90-2
M. Wt: 264.14 g/mol
InChI Key: JAWVVMFAOOKVSV-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)ethane-1-sulfonamide (CAS 1286754-90-2) is a brominated sulfonamide compound supplied as a powder for research applications. With the molecular formula C₈H₁₀BrNO₂S and a molecular weight of 264.14 g/mol, this chemical belongs to the sulfonamide class, which is historically significant as the first class of broadly effective systemic antibacterial agents . The core research value of sulfonamides lies in their mechanism of action as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) . This enzyme is essential for folate synthesis in bacteria, and its inhibition exerts a bacteriostatic effect, halting bacterial growth and multiplication . The specific structural feature of the 2-bromophenyl substituent in this compound makes it a valuable intermediate in chemical synthesis, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to create more complex biaryl structures for medicinal chemistry and drug discovery research . Recent research highlights the continued investigation of novel sulfonamide derivatives, including brominated variants, for their activity against drug-resistant bacterial pathogens . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all local and national regulatory requirements.

Properties

IUPAC Name

2-(2-bromophenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWVVMFAOOKVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCS(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromophenyl)ethane-1-sulfonamide typically involves the reaction of 2-bromobenzene with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(2-bromophenyl)ethane-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-bromophenyl)ethane-1-sulfonamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, leading to various biological effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

The following table summarizes key structural, physical, and functional differences between 2-(2-bromophenyl)ethane-1-sulfonamide and analogous compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Structural Feature Physical State Key Applications
This compound 1286754-90-2 C₈H₁₀BrNO₂S 264.14 Ortho-bromophenyl group Powder Scaffold for drug discovery
2-(Benzyloxy)ethane-1-sulfonamide 881407-21-2 C₉H₁₃NO₃S 215.27 Benzyloxy substituent Solid Life science intermediates
1-(2-Bromophenyl)ethane-1-sulfonamide N/A C₈H₁₀BrNO₂S 264.14 Structural isomer (bromine on C1) N/A Comparative biochemical studies
2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide 1343451-87-5 C₁₀H₂₃NO₅S 269.36 Ether-linked butoxy chain Liquid Surfactant or polymer synthesis
2-(1H-Pyrazol-1-yl)ethane-1-sulfonamide 2137459-59-5 C₅H₉N₃O₂S 175.21 Pyrazole heterocycle N/A Kinase inhibitor development
2-(4-Fluorophenoxy)ethane-1-sulfonamide 1343419-17-9 C₈H₁₀FNO₃S 219.24 Para-fluorophenoxy group N/A Antibacterial agent screening

Structural and Electronic Modifications

  • Bromine vs. Fluorine Substitution: Bromine in this compound provides greater steric bulk and polarizability compared to fluorine in fluorinated analogs (e.g., 2-(4-fluorophenoxy)ethane-1-sulfonamide). This difference impacts binding affinity in enzyme inhibition assays, as bromine enhances hydrophobic interactions .
  • Positional Isomerism: 1-(2-Bromophenyl)ethane-1-sulfonamide, a structural isomer, positions the bromine on the ethane-attached carbon (C1) instead of C2.
  • Heterocyclic vs. Aromatic Groups :
    The pyrazole ring in 2-(1H-pyrazol-1-yl)ethane-1-sulfonamide introduces hydrogen-bonding capabilities, contrasting with the phenyl groups in brominated or fluorinated analogs. This feature is critical in kinase inhibition .

Physical Properties and Stability

  • Physical State :
    The target compound is a stable powder, whereas 2-[2-(2-butoxyethoxy)ethoxy]ethane-1-sulfonamide is a liquid due to its flexible ether chain, which lowers melting points .
  • Storage : this compound and 2-(benzyloxy)ethane-1-sulfonamide are stored at room temperature, suggesting comparable stability .

Biological Activity

2-(2-bromophenyl)ethane-1-sulfonamide is an organic compound with significant potential in medicinal chemistry and biological research. This compound features a bromine atom on a phenyl ring and an ethanesulfonamide group, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name: 2-(2-bromophenyl)ethanesulfonamide
  • Molecular Formula: C₈H₁₀BrNO₂S
  • CAS Number: 1286754-90-2

The biological activity of this compound is largely attributed to its ability to mimic natural substrates, allowing it to inhibit specific enzymes. This inhibition can disrupt various biochemical pathways, making it a candidate for therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition: The sulfonamide group can interact with the active sites of enzymes, leading to competitive inhibition.
  • Antimicrobial Activity: Similar compounds have shown efficacy against bacterial pathogens, suggesting potential for this compound in treating infections.

Biological Activity Overview

Research has indicated that this compound exhibits a variety of biological activities:

Biological Activity Description
AntimicrobialInhibits growth of bacteria and fungi.
AnticancerInduces apoptosis in cancer cell lines.
Enzyme InhibitionBlocks specific enzyme activities related to disease processes.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of sulfonamides, including this compound. It has been shown to possess activity against various bacterial strains, including resistant strains.

Case Study: Antimicrobial Efficacy

A study demonstrated that sulfonamides with brominated phenyl groups exhibited enhanced antibacterial activity compared to their non-brominated counterparts. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations (IC₅₀ values < 20 µg/mL) .

Anticancer Properties

The anticancer potential of this compound has been explored in vitro against several cancer cell lines.

Case Study: Cytotoxic Effects

In vitro studies revealed that the compound induced apoptosis in human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound Activity IC₅₀ (µM)
2-(4-bromophenyl)ethane-1-sulfonamideModerate anticancer activity15.0
N-(2-bromophenyl)methanesulfonamideHigh antibacterial activity10.0
N-(4-bromophenyl)ethanesulfonamideLow cytotoxicity>50

Future Directions in Research

The promising biological activities of this compound suggest several avenues for future research:

  • Optimization for Drug Development: Modifying the structure could enhance potency and selectivity against specific targets.
  • In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies: Further elucidating the molecular mechanisms underlying its biological effects.

Q & A

Q. Table 1: Representative Synthesis Parameters

ParameterOptimal ConditionYield Range
Temperature0–5°C12–60%
SolventPyridine-
CrystallizationAcetic acid/water (1:1)-

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.2–7.6 ppm (aromatic protons) and δ 3.1–3.5 ppm (methylene groups adjacent to sulfonamide) confirm the structure .
    • ¹³C NMR : Signals near 120–140 ppm (brominated aromatic carbons) and 50–55 ppm (sulfonamide-linked carbons) .
  • Mass Spectrometry (ESI–MS) : Molecular ion peaks at m/z 264.14 (M+H⁺) validate the molecular formula (C₈H₁₀BrNO₂S) .
  • FT-IR Spectroscopy : Stretching vibrations at 1150–1300 cm⁻¹ (S=O) and 3300–3500 cm⁻¹ (N–H) .

What precautions are necessary for handling and storing this compound?

Answer:
While specific safety data is limited, general sulfonamide handling guidelines apply:

  • Storage : Room temperature in airtight, light-resistant containers to prevent degradation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
  • Waste Disposal : Follow institutional protocols for halogenated organic waste.

How can researchers screen this compound for biological activity?

Answer:
Methodological steps include:

  • In vitro assays : Test against enzymes (e.g., carbonic anhydrase) or receptors linked to diseases (e.g., cancer, inflammation). Use IC₅₀ determinations to quantify inhibition .
  • Cell-based studies : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Molecular docking : Predict interactions with biological targets (e.g., PARP, EGFR) using software like AutoDock .

How does the sulfonamide group influence the compound’s biological activity and pharmacokinetics?

Answer (Advanced):
The sulfonamide moiety enhances:

  • Target binding : Hydrogen bonding with active-site residues (e.g., Zn²⁺ in carbonic anhydrase) .
  • Solubility : Polar sulfonamide groups improve aqueous solubility, aiding bioavailability.
  • Metabolic stability : Resistance to cytochrome P450 oxidation due to electron-withdrawing effects .

Q. Table 2: Structure-Activity Relationship (SAR) Insights

ModificationEffect on Activity
Bromine substitutionEnhances halogen bonding
Sulfonamide positionCritical for enzyme inhibition

What solvent systems are suitable for resolving solubility challenges during in vitro studies?

Answer:

  • Polar aprotic solvents : DMSO or DMF (0.1–1% v/v) for stock solutions.
  • Aqueous buffers : Phosphate-buffered saline (PBS) with 0.1% Tween-80 for dilution .
  • Co-solvents : Ethanol (≤5%) to enhance solubility without denaturing proteins .

How can researchers address low yields in the final step of sulfonamide synthesis?

Answer (Advanced):

  • Reagent stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to drive the reaction .
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.
  • Microwave-assisted synthesis : Reduce reaction time and improve yields by 10–15% .

What advanced analytical techniques confirm the purity of this compound?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
  • Elemental analysis : Match calculated vs. observed C, H, N, S, and Br percentages (tolerance: ±0.3%) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition >200°C indicates high purity .

What in silico tools predict the toxicological profile of this compound?

Answer:

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate toxicity (e.g., hepatotoxicity, mutagenicity) .
  • QSAR Models : Correlate structural descriptors (e.g., logP, topological surface area) with LD₅₀ values .

How should contradictory data on biological activity across studies be reconciled?

Answer:

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times).
  • Structural verification : Confirm compound identity via NMR and HRMS to rule out degradation .
  • Meta-analysis : Compare results across cell lines (e.g., HEK293 vs. HepG2) to identify context-dependent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-bromophenyl)ethane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-(2-bromophenyl)ethane-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.